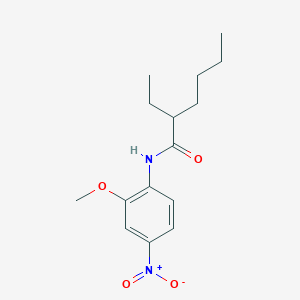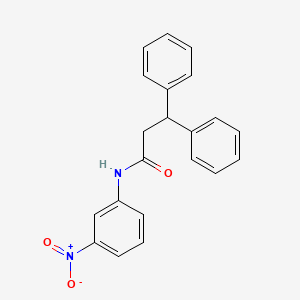![molecular formula C14H15BrN4O2 B14929844 4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B14929844.png)
4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and 3-(2-furyl)-2-methyl-2-propenal. The reaction conditions usually require the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
科学的研究の応用
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 3-(2-FURYL)-2-METHYL-2-PROPENAL
- Other pyrazole derivatives with similar structural features.
Uniqueness
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural elements
特性
分子式 |
C14H15BrN4O2 |
|---|---|
分子量 |
351.20 g/mol |
IUPAC名 |
4-bromo-1-ethyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c1-3-19-9-12(15)13(18-19)14(20)17-16-8-10(2)7-11-5-4-6-21-11/h4-9H,3H2,1-2H3,(H,17,20)/b10-7+,16-8+ |
InChIキー |
YYWXYDAKXKRULY-YHQUMQLZSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C/C(=C/C2=CC=CO2)/C)Br |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NN=CC(=CC2=CC=CO2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929763.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B14929781.png)


![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide](/img/structure/B14929802.png)
![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929816.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B14929823.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)


![[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B14929849.png)

![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
